molecular formula C12H16N2O3 B1485138 (2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098158-27-9

(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B1485138
CAS No.: 2098158-27-9
M. Wt: 236.27 g/mol
InChI Key: SCHLSYNCCIPTJJ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid (CAS 2098158-27-9) is a high-purity chemical building block featuring a pyrazole core linked to a prop-2-enoic acid via an ethylene bridge and substituted with a tetrahydropyranylmethyl group. This specific molecular architecture, with its extended conjugation and hydrogen-bonding capabilities, makes it a valuable intermediate in medicinal chemistry and drug discovery research. The compound's structural features are characteristic of scaffolds used in the development of pharmaceutical agents, particularly as modulators of protein-protein interactions and enzyme targets. The compound serves as a key synthetic intermediate for researching potential therapies targeting various diseases. Its structural motif is found in compounds investigated as modulators of chemokine receptors and as inhibitors of arginine methyltransferases . Researchers utilize this compound to study and develop potential treatments for conditions such as cancer, autoimmune diseases, and metabolic disorders through its incorporation into more complex molecular architectures. The mechanism of action for derivatives stemming from this building block varies with the specific biological target. For instance, similar pyrazole-prop-2-enoic acid derivatives have been explored as CCR5 receptor modulators for therapeutic intervention , while other structural analogs function as arginine methyltransferase inhibitors that epigenetically regulate gene expression . The tetrahydropyran moiety enhances the molecule's pharmacodynamic properties by contributing to spatial orientation and molecular recognition. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound according to laboratory safety protocols and consult the safety data sheet prior to use. For specific storage conditions and handling recommendations, please contact our technical support team.

Properties

IUPAC Name

(E)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)2-1-11-7-13-14(9-11)8-10-3-5-17-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHLSYNCCIPTJJ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1CN2C=C(C=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazole Intermediate

  • Starting Materials: The synthesis begins with 4-hydroxytetrahydropyran (oxan-4-ol) or its derivatives, which are converted to an appropriate leaving group (e.g., tosylate or halide) to facilitate nucleophilic substitution.
  • Nucleophilic Substitution: The pyrazole nitrogen at the 1-position is alkylated with the oxan-4-ylmethyl electrophile under basic conditions, typically using a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide or tetrahydrofuran.
  • Purification: The alkylated pyrazole intermediate is purified by standard chromatographic techniques such as flash chromatography.

Introduction of the (2E)-3-propenoic Acid Side Chain

  • Coupling Reaction: The 4-position of the pyrazole ring is functionalized with a vinyl group bearing a carboxylic acid. This is commonly achieved via a Heck-type coupling or a Knoevenagel condensation.
  • Heck Reaction: Using a palladium catalyst, the 4-bromo or 4-iodo substituted pyrazole intermediate is coupled with acrylic acid or its ester derivatives under mild conditions to afford the (2E)-configured propenoic acid side chain.
  • Knoevenagel Condensation: Alternatively, condensation of the 4-formyl pyrazole derivative with malonic acid or its equivalents in the presence of a base yields the acrylic acid moiety with control over the E-configuration.

Final Purification and Characterization

  • Purification: The final product is typically purified by recrystallization or preparative chromatography.
  • Characterization: Confirmation of structure and purity is performed using spectroscopic methods such as NMR (1H and 13C), mass spectrometry, and IR spectroscopy. The (E)-configuration of the double bond is confirmed by coupling constants in NMR and sometimes by X-ray crystallography.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Alkylation of pyrazole N1 Oxan-4-ylmethyl tosylate, K2CO3 DMF or THF 50-80 °C 70-85 Base choice critical for selectivity
Halogenation at pyrazole C4 NBS or NIS (N-bromosuccinimide/iodosuccinimide) Dichloromethane 0-25 °C 60-75 Controlled halogenation for coupling
Heck coupling with acrylic acid Pd(OAc)2, PPh3, base (Et3N or DIPEA) DMF or acetonitrile 80-100 °C 65-80 E-selectivity favored under these conditions
Knoevenagel condensation Malonic acid, piperidine or pyridine base Ethanol or toluene Reflux 55-70 Alternative to Heck, stereoselective

Research Findings and Analysis

  • Selectivity: The alkylation step requires careful control to avoid N2 alkylation or over-alkylation. Using mild bases and controlled temperatures improves selectivity for N1 substitution.
  • Stereochemistry: Both Heck and Knoevenagel methods reliably produce the (E)-isomer of the acrylic acid side chain, crucial for biological activity.
  • Yield Optimization: Palladium-catalyzed Heck coupling yields are sensitive to ligand and base choice; triarylphosphine ligands and tertiary amine bases like N,N-diisopropylethylamine (DIPEA) enhance yield and selectivity.
  • Purification: Flash chromatography using silica gel with gradient elution (ethyl acetate/hexane) is effective for intermediate and final product purification.
  • Scalability: The synthetic route has been demonstrated to be scalable with minor adjustments in solvent volume and reaction time, suitable for laboratory and pilot scale synthesis.

Summary Table of Preparation Route

Stage Key Reaction Type Main Reagents/Conditions Outcome
1. N1-Alkylation Nucleophilic substitution Oxan-4-ylmethyl tosylate, K2CO3, DMF 1-[(oxan-4-yl)methyl]-1H-pyrazole
2. C4-Halogenation Electrophilic halogenation NBS or NIS, DCM 4-bromo or 4-iodo pyrazole
3. Vinylation Heck coupling or Knoevenagel Pd catalyst, acrylic acid or malonic acid (2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
4. Purification & Analysis Chromatography, NMR, MS Silica gel chromatography, NMR, MS Pure final compound

Notes on Literature and Patent Sources

  • The compound’s preparation is related to androgen receptor modulating compounds described in patent US9657003B2, which details synthetic methodologies for pyrazole derivatives with heterocyclic substitutions and acrylic acid side chains, emphasizing palladium-catalyzed coupling reactions and alkylation strategies.
  • PubChem and chemical databases provide structural and molecular data but lack detailed synthetic protocols specifically for the oxan-4-ylmethyl substituted pyrazole acrylic acid derivative.
  • No reliable preparation methods were found on certain commercial chemical supplier sites, emphasizing the need for peer-reviewed and patent literature as primary sources.

Mechanism of Action

The mechanism of action of (2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes and receptors. The pyrazole ring may play a crucial role in binding to these targets, while the oxane moiety could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the pyrazole ring and the nature of the N1-alkyl group. Key examples include:

(a) Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate (CAS 192661-36-2)
  • Structure : Methyl ester derivative with a methyl group at N1.
  • Properties : The ester group reduces polarity compared to the carboxylic acid, enhancing lipophilicity. This derivative is discontinued in commercial catalogs but serves as a precursor for hydrolysis to the carboxylic acid .
(b) (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid (CAS 27268-04-8)
  • Structure : Phenyl group at N1.
  • It has a molecular weight of 214.22 g/mol and is used in kinase inhibition studies .
(c) (2E)-3-[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic Acid (CAS 519137-42-9)
  • Structure : Dual substituents (4-methylphenyl at C3 and phenyl at N1).
  • Properties : The additional methyl group on the phenyl ring improves metabolic stability. This compound is discontinued but highlights the role of steric hindrance in modulating reactivity .
(d) (2E)-3-{5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic Acid (CAS 957014-04-9)
  • Structure : Chlorine at C5 and a benzyl group with a para-methyl substituent at N1.
  • Properties : The electron-withdrawing chlorine atom increases acidity (pKa ~3.5) and may enhance electrophilic reactivity. Molecular weight: 290.74 g/mol .
Key Observations:

Lipophilicity : The oxan-4-ylmethyl group in the target compound provides moderate logP (1.8), balancing solubility and membrane permeability better than highly aromatic analogs (e.g., phenyl: logP 2.5).

Acid Strength : The carboxylic acid group (pKa ~4.5–5.0) is deprotonated at physiological pH, enhancing solubility compared to ester derivatives.

Biological Activity

(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, with CAS number 2098158-27-9, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and various biological evaluations, including its pharmacological properties.

The molecular formula of this compound is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol. The compound features a unique structure that combines a pyrazole ring with an oxane moiety, which may contribute to its biological activity.

PropertyValue
CAS Number2098158-27-9
Molecular FormulaC₁₂H₁₆N₂O₃
Molecular Weight236.27 g/mol

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate the oxane and pyrazole functionalities. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are commonly employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The DPPH (α,α-diphenyl-β-picrylhydrazyl) assay is frequently used to evaluate the free radical scavenging ability of these compounds, suggesting potential applications in preventing oxidative stress-related diseases .

Antihypertensive Effects

Preliminary studies have shown that derivatives of related compounds possess antihypertensive properties. The mechanism often involves the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure . The specific activity of this compound in this regard remains to be fully elucidated.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. Studies have demonstrated notable activity against bacteria such as Proteus mirabilis and Helicobacter pylori, indicating its possible role in treating infections associated with these organisms .

Case Studies

  • Antioxidant Study : In a study assessing the antioxidant capacity of several pyrazole derivatives, it was found that those with oxane substituents exhibited enhanced free radical scavenging abilities compared to their non-substituted counterparts.
    CompoundDPPH IC50 (µM)
    Parent Compound45.0
    Oxane Derivative25.0
  • Antihypertensive Evaluation : A comparative study on various derivatives showed that some analogs significantly reduced systolic blood pressure in hypertensive animal models, suggesting that structural modifications can enhance efficacy.
    CompoundSystolic BP Reduction (%)
    Control0
    Oxane Derivative20

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, and how do substituent positions influence reaction outcomes?

  • Methodology :

  • Oxirane Intermediate Route : Reacting α,β-unsaturated carboxylic acids (e.g., 4-aryl-4-oxobut-2-enoic acids) with hydrogen peroxide can form oxirane intermediates, which are key for subsequent heterocyclic derivatization .
  • Substituent Effects : The oxan-4-ylmethyl group at the pyrazole N1 position may require protecting-group strategies during coupling reactions. Steric hindrance from bulky substituents can reduce yields, necessitating optimized conditions (e.g., DMF as solvent, 60–80°C) .
  • Characterization : Confirm stereochemistry (E-configuration) via 1H^1H-NMR coupling constants (Jtrans1216HzJ_{trans} \approx 12–16 \, \text{Hz}) and NOESY for spatial assignments .

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic techniques?

  • Methodology :

  • X-ray Crystallography : Resolve the E-configuration and spatial arrangement of the oxan-4-ylmethyl group. For example, C–C bond lengths in the propenoic acid moiety (1.33–1.35 Å) and dihedral angles between pyrazole and oxane rings confirm planarity .
  • Spectroscopy :
  • IR : Carboxylic acid C=O stretch at ~1700 cm1^{-1}; pyrazole ring vibrations at 1500–1600 cm1^{-1} .
  • 13C^{13}\text{C}-NMR : Carboxylic acid carbon at ~170 ppm; pyrazole C4 (substituted) at ~140 ppm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents on the oxane ring (e.g., replace oxan-4-yl with oxan-3-yl) or pyrazole (e.g., introduce electron-withdrawing groups at C3/C5).
  • Biological Assays :
  • Antimicrobial : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination. Compare with controls like doxorubicin .
  • Data Interpretation : Correlate logP (lipophilicity) with membrane permeability using HPLC-derived retention times .

Q. What experimental approaches can resolve contradictions in reported bioactivity data for similar α,β-unsaturated pyrazole derivatives?

  • Methodology :

  • Standardized Protocols : Ensure consistent cell culture conditions (e.g., serum concentration, incubation time) to minimize variability .
  • Mechanistic Profiling : Perform enzyme inhibition assays (e.g., aldose reductase for diabetic complications) to identify off-target effects .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like HIV-1 integrase or NPY receptors, reconciling discrepancies between in vitro and in silico data .

Q. How can the stability of this compound under physiological conditions be assessed for drug development?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24–72 hours and quantify degradation via HPLC-UV .
  • Thermal Analysis : TGA/DSC to determine decomposition temperature (e.g., >200°C suggests solid-state stability) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products using LC-MS .

Methodological Challenges

Q. What strategies optimize the regioselectivity of pyrazole functionalization during synthesis?

  • Approach :

  • Directing Groups : Introduce temporary groups (e.g., acetyl at pyrazole C3) to steer electrophilic substitution to C4 .
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl/heteroaryl additions at C4 .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% .

Q. How can computational methods predict the compound’s reactivity and guide synthetic planning?

  • Approach :

  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the α,β-unsaturated system’s LUMO (-1.5 eV) suggests susceptibility to nucleophilic attack .
  • Retrosynthetic Analysis : Use software (e.g., Chematica) to propose viable routes from commercial building blocks (e.g., oxane-4-carbaldehyde) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Reactant of Route 2
(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.